molecular formula C15H12BrCl2NO B3060541 N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide CAS No. 509113-98-8

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Cat. No. B3060541
CAS RN: 509113-98-8
M. Wt: 373.1 g/mol
InChI Key: ZGNBHNTZFJLWFH-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, commonly known as BDCRB, is a chemical compound that has been widely used in scientific research. BDCRB is a potent inhibitor of mitochondrial respiration and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Global Trends and Studies on Herbicide Toxicity

Research on 2,4-D herbicides, a structurally related compound, reveals rapid advancements in understanding their toxicology and mutagenicity. Studies highlight the importance of focusing on molecular biology, gene expression, and the assessment of exposure in humans and other vertebrate bioindicators for future research. The environmental fate, behavior, and ecotoxicological effects of 2,4-D are critically evaluated to guide future efforts in mitigating its environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020).

Regioselectivity in Chemical Reactions

A study on the regioselectivity of bromination in unsymmetrical dimethylpyridines, which shares chemical relevance with the target compound, demonstrates the inductive deactivating effect of nitrogen in the ring. This research provides insights into the chemical behaviors that could influence the synthesis and applications of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide and similar compounds (Thapa, Brown, Balestri, & Taylor, 2014).

Brominated Flame Retardants

A critical review of novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, consumer goods, and food, sheds light on the environmental and health concerns associated with brominated compounds. The review calls for more research on their occurrence, environmental fate, and toxicity, which could be relevant for understanding the environmental implications of similar brominated compounds like N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental and Health Impacts of Herbicides

Further studies focus on the potential impacts of 2,4-D, discussing its widespread distribution in the environment and the toxic effects on non-target organisms. These insights could be valuable for assessing the risk and guiding the safe use and management of chemically related compounds (Islam et al., 2017).

properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO/c1-8-5-12(16)14(6-9(8)2)19-15(20)11-4-3-10(17)7-13(11)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNBHNTZFJLWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361749
Record name N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

CAS RN

509113-98-8
Record name N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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